An In-depth Technical Guide to 1,4-Bis(bromomethyl)benzene: Chemical Properties and Reactivity
An In-depth Technical Guide to 1,4-Bis(bromomethyl)benzene: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Bis(bromomethyl)benzene, also known as α,α'-dibromo-p-xylene, is a highly versatile crystalline solid organic compound. Its bifunctional nature, arising from the two bromomethyl groups attached to a central benzene (B151609) ring, makes it a crucial building block and crosslinking agent in a multitude of applications, including polymer chemistry, pharmaceutical synthesis, and materials science. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols for its key transformations.
Chemical and Physical Properties
1,4-Bis(bromomethyl)benzene is a white to beige crystalline powder.[1][2] It is a corrosive and lachrymatory substance, necessitating careful handling in a well-ventilated area.[3][4] The compound hydrolyzes in water but is soluble in hot dioxane.[2][3]
Table 1: Physicochemical Properties of 1,4-Bis(bromomethyl)benzene
| Property | Value | References |
| Molecular Formula | C₈H₈Br₂ | [4] |
| Molecular Weight | 263.96 g/mol | [3][4] |
| CAS Number | 623-24-5 | [4] |
| Appearance | White to beige crystalline powder | [2][3] |
| Melting Point | 143-146 °C | [3] |
| Boiling Point | 245 °C | [2][3] |
| Density | 1.8 - 2.012 g/cm³ | [2][3] |
| Solubility | Hydrolyzes in water; Soluble in hot dioxane (1g/10 mL) | [3][4] |
| Flash Point | 155-158°C/14mm | [2][3] |
| Refractive Index | 1.611 | [3] |
Table 2: Identification and Safety Information
| Identifier/Parameter | Value | References |
| IUPAC Name | 1,4-bis(bromomethyl)benzene | [4] |
| Synonyms | α,α'-Dibromo-p-xylene, p-Xylylene dibromide | [4] |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) | [3] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 | [3] |
| Hazard Class | 8 (Corrosive) | [3] |
| Hazard Note | Corrosive/Lachrymatory | [3] |
Synthesis of 1,4-Bis(bromomethyl)benzene
The most common method for synthesizing 1,4-bis(bromomethyl)benzene is through the radical bromination of p-xylene (B151628). This can be achieved using N-bromosuccinimide (NBS) with a radical initiator or by direct bromination with elemental bromine under UV irradiation.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This method utilizes NBS as the bromine source and benzoyl peroxide as a radical initiator.
Materials:
-
p-xylene
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (CCl₄)
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle/oil bath
-
Filtration apparatus
Procedure:
-
In a 250 mL round bottom flask, combine p-xylene (5 mL, 40.78 mmol) and 70 mL of carbon tetrachloride.[3]
-
Add N-bromosuccinimide (29.86 g, 167.80 mmol) and benzoyl peroxide (5.83 g, 24.08 mmol) to the flask.[3]
-
Fit the flask with a reflux condenser and heat the mixture to reflux at 70 °C for 12 hours.[3]
-
After the reaction is complete, cool the solution to room temperature. The solid succinimide (B58015) byproduct will precipitate.[3]
-
Remove the solid imide by filtration.[3]
-
Eliminate the solvent from the filtrate by distillation to yield the crude 1,4-bis(bromomethyl)benzene as a pale yellow solid.[3] The product can be further purified by recrystallization. A reported yield for this method is 90%, with a melting point of 142-144 °C.[3]
Caption: Workflow for the synthesis of 1,4-bis(bromomethyl)benzene using NBS.
Chemical Reactivity and Applications
The reactivity of 1,4-bis(bromomethyl)benzene is dominated by the two benzylic bromide functional groups. Benzylic halides are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2 mechanisms) due to the resonance stabilization of the resulting carbocation intermediate in the SN1 pathway and the accessibility of the primary carbon in the SN2 pathway. This high reactivity makes it a valuable bifunctional electrophile for creating larger molecules and polymers.
Nucleophilic Substitution Reactions
1,4-Bis(bromomethyl)benzene readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form disubstituted p-xylene derivatives.
This reaction is fundamental in the synthesis of various ligands, catalysts, and pharmaceutical intermediates.
Experimental Protocol:
-
To a solution of 1,4-bis(bromomethyl)benzene (1 mmol) in 10 mL of anhydrous acetonitrile, add potassium carbonate (3 mmol) and the desired secondary amine (2.2 mmol).
-
Heat the reaction mixture at reflux for 3 hours.
-
After cooling, dilute the mixture with 20 mL of water and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the corresponding 1,4-bis((dialkylamino)methyl)benzene derivative.
This compound can react with alkoxides or phenoxides to form bis-ethers, which are useful in the synthesis of macrocycles and polymers.
In drug development, 1,4-bis(bromomethyl)benzene is used as a linker to "staple" peptides into a helical conformation by reacting with two cysteine residues.[5] This enhances their metabolic stability and cell permeability, which is particularly relevant in the development of p53-dependent cancer therapies.[5]
Polymerization Reactions
1,4-Bis(bromomethyl)benzene serves as a key monomer in the synthesis of conjugated polymers, most notably poly(p-phenylene vinylene) (PPV) and its derivatives, which are materials of great interest for applications in organic light-emitting diodes (OLEDs) and photovoltaics.[6]
The Gilch route is a widely used method for preparing PPVs.[1] It involves the base-induced polymerization of 1,4-bis(halomethyl)benzene monomers. The bis(bromomethyl) derivative is often preferred as it gives substantially higher yields and better-defined polymers compared to the bis(chloromethyl) analogue.[1]
Experimental Protocol (General for Gilch Polymerization):
-
Dissolve the substituted 1,4-bis(bromomethyl)benzene monomer in a dry, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Slowly add a solution of a strong base, typically potassium tert-butoxide in THF, to the stirred monomer solution over a period of about 1 hour.
-
Allow the mixture to warm to room temperature and stir for approximately 20 hours.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Caption: General workflow for Gilch polymerization to synthesize PPV.
Wittig and Wittig-Horner Reactions
1,4-Bis(bromomethyl)benzene is a precursor for the synthesis of bis(phosphonium salts) and bis(phosphonate esters), which are the key reagents in Wittig and Horner-Wadsworth-Emmons (HWE) reactions, respectively. These reactions are powerful methods for converting aldehydes and ketones into alkenes and are used to synthesize stilbene (B7821643) derivatives and other conjugated molecules.[6]
Experimental Protocol:
-
Dissolve 1,4-bis(bromomethyl)benzene in a suitable solvent like toluene (B28343) or acetonitrile.
-
Add two equivalents of triphenylphosphine.
-
Heat the mixture to reflux for several hours until the precipitation of the white solid bis(phosphonium salt) is complete.
-
Cool the mixture and collect the salt by filtration.
-
Wash the salt with the solvent and dry it under vacuum.
The resulting bis(phosphonium salt) can then be deprotonated with a strong base to form a bis-ylide, which can react with two equivalents of an aldehyde or ketone to form a stilbene-like molecule.
Caption: Logical flow from 1,4-bis(bromomethyl)benzene to alkenes via the Wittig reaction.
Conclusion
1,4-Bis(bromomethyl)benzene is a cornerstone reagent in organic synthesis, offering a rigid aromatic core functionalized with two highly reactive benzylic bromide groups. Its utility spans from the creation of complex small molecules for pharmaceutical applications, such as stapled peptides, to the synthesis of advanced polymeric materials with tailored electronic and optical properties. The straightforward nature of its synthesis and its predictable, versatile reactivity in nucleophilic substitutions and polymerization reactions ensure its continued importance in both academic research and industrial development. A thorough understanding of its properties and reaction protocols, as outlined in this guide, is essential for any scientist working in these fields.
References
- 1. A comparison of 1,4-bis(halomethyl)benzenes as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. lifechempharma.com [lifechempharma.com]
- 3. echemi.com [echemi.com]
- 4. 1,4-Bis(bromomethyl)benzene | C8H8Br2 | CID 69335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
